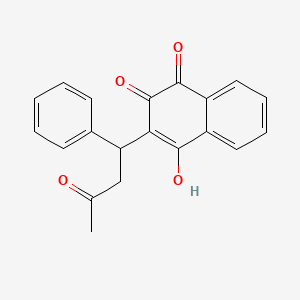
4-Hydroxy-3-(3-oxo-1-phenylbutyl)naphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-(3-oxo-1-phenylbutyl)naphthalene-1,2-dione is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with hydroxy and oxo groups, as well as a phenylbutyl side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(3-oxo-1-phenylbutyl)naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the condensation of naphthalene-1,2-dione with a phenylbutyl ketone derivative under acidic or basic conditions. The reaction is often catalyzed by Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product. Advanced purification techniques such as recrystallization, distillation, and chromatography are employed to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3-(3-oxo-1-phenylbutyl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The oxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are employed.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of nitro, sulfo, and halo derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-(3-oxo-1-phenylbutyl)naphthalene-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-(3-oxo-1-phenylbutyl)naphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its effects are mediated through the modulation of signaling pathways, such as the MAPK and PI3K/Akt pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-(3-oxo-1-phenylbutyl)coumarin: Known for its anticoagulant properties.
4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one: Exhibits similar chemical reactivity but with a sulfur-containing ring.
4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one: Shares structural similarities but differs in its biological activity.
Uniqueness
4-Hydroxy-3-(3-oxo-1-phenylbutyl)naphthalene-1,2-dione stands out due to its unique naphthalene-based structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
64198-81-8 |
|---|---|
Fórmula molecular |
C20H16O4 |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
4-hydroxy-3-(3-oxo-1-phenylbutyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C20H16O4/c1-12(21)11-16(13-7-3-2-4-8-13)17-18(22)14-9-5-6-10-15(14)19(23)20(17)24/h2-10,16,22H,11H2,1H3 |
Clave InChI |
JJCLQCKNLFCARU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


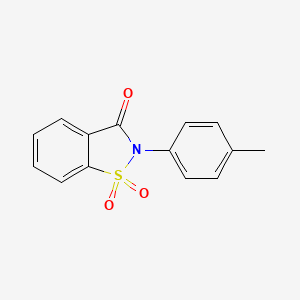
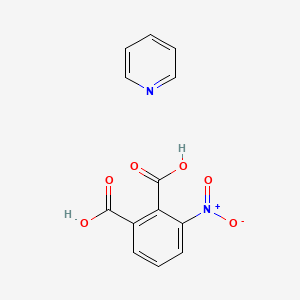

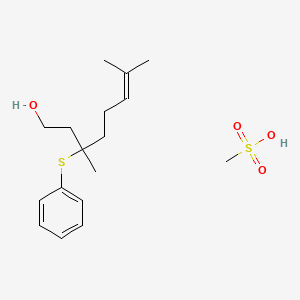
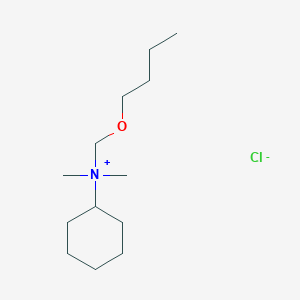

![[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B14493508.png)

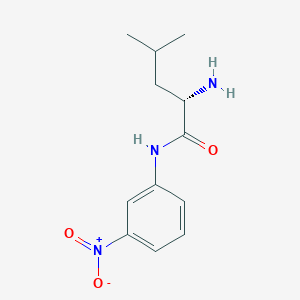

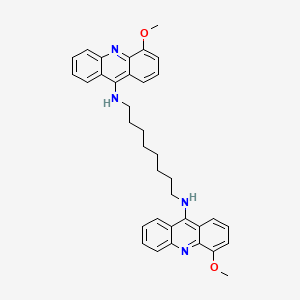

![Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate](/img/structure/B14493540.png)

